2,6-Dideoxy-3-O-methyl-arabino-hexose

Description

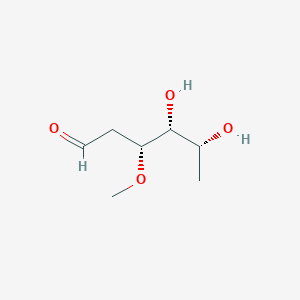

Structure

3D Structure

Properties

CAS No. |

6786-76-1 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(3R,4R,5R)-4,5-dihydroxy-3-methoxyhexanal |

InChI |

InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6-,7-/m1/s1 |

InChI Key |

GOYBREOSJSERKM-FSDSQADBSA-N |

SMILES |

CC(C(C(CC=O)OC)O)O |

Isomeric SMILES |

C[C@H]([C@H]([C@@H](CC=O)OC)O)O |

Canonical SMILES |

CC(C(C(CC=O)OC)O)O |

Other CAS No. |

18607-77-7 |

Synonyms |

2,6-dideoxy-3-O-methyl-arabino-hexose L-oleandrose oleandrose |

Origin of Product |

United States |

Natural Abundance and Biological Significance of 2,6 Dideoxy 3 O Methyl Arabino Hexose in Complex Bioactive Molecules

Emerging Biological Activities and Potential Molecular Targets

Exploration of Molecular Interactions Beyond Cardiac Glycosides

While the role of the sugar moiety in the action of cardiac glycosides on the Na+/K+-ATPase pump is a primary area of study, the presence of 2,6-Dideoxy-3-O-methyl-arabino-hexose in other classes of bioactive molecules points to a broader range of molecular interactions.

A significant example is found in the avermectins. These compounds exert their potent anthelmintic and insecticidal effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates. biosynth.com This interaction leads to an influx of chloride ions into the nerve and muscle cells, causing hyperpolarization and subsequent paralysis and death of the parasite. The L-oleandrose disaccharide unit of the avermectins is crucial for this specific and high-affinity binding to the GluCls. This demonstrates a distinct molecular interaction pathway for this sugar moiety, entirely separate from the mechanism associated with cardiac glycosides.

The table below summarizes the molecular targets of bioactive molecules containing this compound.

| Bioactive Molecule Class | Compound Example | Molecular Target | Biological Effect |

| Cardiac Glycosides | Oleandrin (B1683999) | Na+/K+-ATPase | Cardiotonic |

| Avermectins | Ivermectin | Glutamate-gated chloride channels (GluCls) | Antiparasitic |

Investigation of Potential Anti-Cancer Properties in vitro

Recent research has highlighted the potential of cardiac glycosides, including oleandrin, as anticancer agents. phcogrev.com In-vitro studies have demonstrated that oleandrin exhibits cytotoxic effects against a variety of cancer cell lines. biosynth.com

A systematic review of the antitumor effects of oleandrin has shown its ability to inhibit cell proliferation, decrease cell viability, and induce apoptosis (programmed cell death) and/or cell cycle arrest in various cancer cell lines in vitro. biosynth.com The mechanisms of action are multifaceted and include the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. phcogrev.com

The table below presents a summary of the in-vitro cytotoxic effects of oleandrin, a compound containing this compound, on various cancer cell lines.

| Cancer Cell Line | Cancer Type | Observed Effect |

| Breast Cancer | Breast | Inhibition of proliferation, decreased cell viability, induction of apoptosis |

| Lung Cancer | Lung | Inhibition of proliferation, decreased cell viability |

| Pancreatic Cancer | Pancreas | Inhibition of proliferation, decreased cell viability |

| Colon Cancer | Colon | Inhibition of proliferation, decreased cell viability |

| Prostate Cancer | Prostate | Induction of apoptosis |

| Melanoma | Skin | Inhibition of proliferation, decreased cell viability |

| Glioma | Brain | Inhibition of proliferation, decreased cell viability |

Data compiled from a systematic review on the antitumor effects of oleandrin. biosynth.com

It is important to note that these studies have been conducted with the entire oleandrin molecule. Further research focusing on the isolated this compound moiety is needed to fully elucidate its specific contribution to the observed anticancer effects.

Biosynthesis and Enzymatic Transformations of 2,6 Dideoxy 3 O Methyl Arabino Hexose

Elucidation of Biosynthetic Pathways for 2,6-Dideoxy-3-O-methyl-arabino-hexose

The general blueprint for the biosynthesis of 2,6-dideoxyhexoses has been established through the study of various natural products. lookchem.com It typically begins with a common sugar phosphate (B84403) and proceeds through a series of nucleotide-activated intermediates. lookchem.com

Precursor Identification and Metabolic Flux Analysis

The biosynthesis of most deoxysugars, including 2,6-dideoxyhexoses, originates from primary metabolism. The initial precursor is typically a-D-glucose 1-phosphate, which is first activated by coupling to a nucleoside diphosphate (B83284), commonly thymidine (B127349) diphosphate (TDP) or cytidine (B196190) diphosphate (CDP). lookchem.comresearchgate.net This reaction, catalyzed by an NDP-glucose synthase (or pyrophosphorylase), yields NDP-D-glucose, the first committed intermediate in the pathway. lookchem.com

Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to map the flow of carbon through metabolic networks. nih.govnih.govrsc.org By feeding cells with isotopically labeled substrates, such as ¹³C-glucose, researchers can trace the incorporation of the label into the final product. nih.govmdpi.com This allows for the determination of the relative and absolute rates of different metabolic pathways. nih.govrsc.org While a specific MFA for this compound is not extensively documented, the principles of MFA are crucial for understanding how cellular resources are allocated toward the synthesis of such secondary metabolites versus primary metabolic functions like glycolysis. nih.govnih.gov This analysis can reveal pathway efficiencies, bottlenecks, and the interconnectedness of precursor supply pathways. nih.gov

Key Enzymatic Steps in Deoxygenation and Methylation

The defining features of this compound are the absence of hydroxyl groups at the C-2 and C-6 positions and the presence of a methyl ether at C-3. These modifications occur in a stepwise manner, catalyzed by highly specific enzymes.

The biosynthetic route generally proceeds as follows:

C-6 Deoxygenation : The pathway begins with the conversion of NDP-D-glucose to NDP-4-keto-6-deoxy-D-glucose. This reaction is carried out by an NDP-glucose 4,6-dehydratase, an enzyme that introduces a keto group at C-4 and removes the hydroxyl group at C-6. lookchem.com

C-2 Deoxygenation : Following the initial C-6 deoxygenation, the C-2 hydroxyl group is removed. In the biosynthesis of similar sugars like TDP-D-olivose, this step is catalyzed by a 2,3-dehydratase, which creates a 2,3-ene intermediate. researchgate.net A subsequent reductase then acts on this intermediate to yield the 2-deoxy sugar.

Stereochemical Modifications : To achieve the final arabino-hexose configuration, epimerases may be required to alter the stereochemistry at specific carbon centers.

C-3 O-Methylation : The final step in the formation of the specified compound is the methylation of the hydroxyl group at the C-3 position. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. nih.govnih.gov This enzyme transfers a methyl group from the cofactor SAM to the sugar substrate.

Characterization of Enzymes Involved in this compound Biosynthesis

The enzymes that construct this unique sugar are highly specialized, each performing a precise chemical transformation. Their characterization is key to understanding the biosynthetic pathway at a molecular level.

Dehydratases and Epimerases in Hexose (B10828440) Modification

Dehydratases are central to the formation of deoxysugars. The NDP-glucose 4,6-dehydratase is a well-characterized enzyme that initiates the pathway by removing the C-6 hydroxyl group. lookchem.com Further deoxygenation at C-2 involves a different set of dehydratases and reductases. For instance, the biosynthesis of TDP-d-olivose involves a 2,3-dehydratase named OleV. researchgate.net

Epimerases play a crucial role in establishing the correct stereochemistry of the final sugar. The arabino configuration of this compound differs from the gluco configuration of the initial precursor. Therefore, one or more epimerases are required to invert the stereocenters at C-3, C-4, or C-5 of an intermediate to produce the correct isomer before or after the deoxygenation steps.

Table 1: Key Enzyme Classes in 2,6-Dideoxyhexose Biosynthesis

| Enzyme Class | Function | Substrate Example | Product Example |

| NDP-glucose synthase | Activation of glucose | α-D-glucose 1-phosphate + NTP | NDP-D-glucose |

| NDP-glucose 4,6-dehydratase | C-6 Deoxygenation | NDP-D-glucose | NDP-4-keto-6-deoxy-D-glucose |

| Dehydratase (e.g., 2,3-dehydratase) | C-2 Deoxygenation (part of a two-step process) | NDP-4-keto-6-deoxy-D-glucose | NDP-2,3-ene-4-keto-6-deoxy-D-glucose |

| Reductase | Reduction of keto groups or double bonds | NDP-4-keto intermediate | NDP-4-hydroxy intermediate |

| Epimerase | Inversion of stereochemistry | NDP-sugar intermediate | NDP-sugar epimer |

| O-Methyltransferase | Addition of a methyl group | NDP-2,6-dideoxy-arabino-hexose | NDP-2,6-dideoxy-3-O-methyl-arabino-hexose |

O-Methyltransferases Specific to the 3-Position

O-methyltransferases (OMTs) constitute a large and diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl acceptor. nih.gov The specificity of these enzymes is remarkable, often targeting a single hydroxyl group on a complex molecule. An OMT specific to the 3-position of the 2,6-dideoxy-arabino-hexose intermediate is responsible for the final modification. nih.gov The active site of this enzyme is precisely shaped to bind the NDP-sugar substrate in an orientation that presents the C-3 hydroxyl group to the SAM cofactor for methylation.

Structural Biology of Biosynthetic Enzymes (e.g., X-ray Crystallography of Enzyme-Substrate Complexes)

Understanding the precise mechanisms of these biosynthetic enzymes requires detailed three-dimensional structural information, which is most commonly obtained through X-ray crystallography. researchgate.netmpg.de By crystallizing an enzyme in complex with its substrate, a substrate analog, or an intermediate, researchers can visualize the molecular interactions that govern catalysis. nih.govresearchgate.net

For example, crystallographic studies of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), an enzyme involved in a different deoxysugar pathway, have provided snapshots of the enzyme-bound intermediates along the reaction coordinate. nih.govresearchgate.net These structures reveal how the enzyme stabilizes reactive intermediates and orchestrates the complex chemical transformations. researchgate.net Similar structural studies on the dehydratases, epimerases, and O-methyltransferases from the this compound pathway would provide critical insights into:

The specific amino acid residues involved in substrate binding and catalysis.

The conformational changes the enzyme undergoes during its catalytic cycle.

The molecular basis for the enzyme's substrate and regiochemical specificity.

Such structural data are invaluable for understanding the fundamental biology of natural product biosynthesis.

Genetic and Metabolic Engineering for Enhanced Production or Analog Synthesis

The biosynthesis of rare deoxysugars such as this compound is a complex, multi-step enzymatic process. Advances in genetic and metabolic engineering have provided powerful tools to manipulate these intricate pathways. These technologies are aimed at either increasing the yield of the desired sugar or generating novel structural analogs by modifying the enzymatic machinery. Such approaches hold significant promise for producing valuable glycosylated compounds. asm.orgkarger.com

Strategies for Manipulating Biosynthetic Genes

The generation of deoxysugars can be enhanced or altered through the precise manipulation of the genes responsible for their biosynthesis. These strategies often involve the heterologous expression of gene clusters in well-characterized host organisms like Streptomyces or E. coli, followed by targeted genetic modifications. karger.comnih.gov The core principle lies in rationally re-routing metabolic flux towards the desired product or introducing new enzymatic functions to create diversity. nih.gov

Key strategies for manipulating these biosynthetic genes include:

Pathway Disruption and Precursor Funneling: A primary strategy to increase the yield of a target deoxysugar is to eliminate competing metabolic pathways. nih.gov For many deoxysugars, the biosynthesis begins with glucose-1-phosphate or glucose-6-phosphate. acs.orgwashington.edu By knocking out genes in competing pathways, such as glycolysis, more of the initial precursor is available to be funneled into the deoxysugar pathway, significantly boosting the final titer. nih.gov

Gene Overexpression: The rate-limiting steps in a biosynthetic pathway can be overcome by overexpressing the genes encoding the bottleneck enzymes. Key enzymes, such as TDP-D-glucose synthase and TDP-D-glucose 4,6-dehydratase, which catalyze the initial steps in many deoxysugar pathways, are often targeted for overexpression to increase the intracellular pool of crucial intermediates like TDP-4-keto-6-deoxy-D-glucose. nih.govwashington.edu

Combinatorial Biosynthesis and Gene Swapping: One of the most powerful strategies for generating novel sugar derivatives is combinatorial biosynthesis. asm.org This involves creating "unnatural" gene clusters by combining sugar biosynthesis genes from different organisms. asm.orgwashington.edu For instance, the gene for a 3-ketoreductase from one pathway can be replaced with a homologous gene from another pathway that has different stereospecificity. This can invert the stereochemistry at the C-3 position, leading to the synthesis of an epimeric sugar. asm.org Similarly, swapping 4-ketoreductase genes can alter the stereochemistry at the C-4 position, yielding different deoxysugar structures from the same intermediate. nih.gov

The following table summarizes research findings on genetic manipulation strategies relevant to deoxysugar biosynthesis.

| Target Gene/Pathway | Manipulation Strategy | Host Organism | Outcome | Reference |

|---|---|---|---|---|

| Glycolysis Pathway (zwf, pgi) | Gene Knockout | E. coli | Increased availability of glucose-6-phosphate precursor for the deoxysugar pathway, leading to a 9.8-fold increase in product titer. | nih.gov |

| oleU (4-ketoreductase) | Gene Replacement | Streptomyces antibioticus | Replacement with eryBIV or urdR genes resulted in the synthesis of L-olivosyl or D-olivosyl derivatives, respectively, demonstrating a change in sugar structure. | nih.gov |

| oleW (3-ketoreductase) | Gene Replacement | Streptomyces lividans | Replacement with eryBII gene to alter C-3 stereochemistry for the synthesis of TDP-d-digitoxose. | asm.org |

| mtmDE, oleSE, desIII-IV (TDP-D-glucose synthase genes) | Heterologous Expression & Overexpression | Streptomyces coelicolor | Successful biosynthesis of four different D-configured deoxysugars (d-glucosyl, d-olivosyl, d-digitoxosyl, d-mycarosyl) attached to an aglycon. | acs.org |

Directed Evolution of Enzymes for Novel Deoxysugar Derivatives

While rational gene swapping is effective, it is limited by the available repertoire of natural enzymes. Directed evolution offers a powerful alternative for creating enzymes with entirely new functions or improved properties, without requiring detailed knowledge of their structure or mechanism. illinois.edunobelprize.org This technique mimics the process of natural selection in a laboratory setting to accelerate the evolution of a target enzyme towards a desired goal. illinois.edu

The process of directed evolution typically involves the following steps:

Gene Diversification: A library of mutant genes is created from a single target gene. This is usually accomplished through methods like error-prone PCR, which introduces random mutations, or DNA shuffling, which recombines sequences from multiple parent genes. illinois.edu

Library Expression: The mutant gene library is cloned into a suitable host organism, which then expresses the diverse variants of the enzyme. illinois.edu

Screening or Selection: A high-throughput screening method is employed to rapidly identify the enzyme variants that exhibit the desired property, such as improved activity, enhanced stability, or the ability to act on a new, non-natural substrate. nobelprize.orga-star.edu.sg

Iteration: The best-performing mutants from one round become the templates for the next round of diversification and screening, allowing for the gradual accumulation of beneficial mutations. nobelprize.org

In the context of deoxysugar biosynthesis, directed evolution can be applied to key enzymes like ketoreductases, epimerases, or methyltransferases to alter their substrate specificity or stereoselectivity. For example, a 3-ketoreductase could be evolved to accept a wider range of keto-sugar substrates or to produce a hydroxyl group with a different stereochemical orientation than the wild-type enzyme. This approach has been successfully used to enhance or alter the enantioselectivity of various enzymes and improve their activity on non-natural substrates. illinois.edua-star.edu.sg

The following table outlines potential applications of directed evolution for enzymes involved in deoxysugar biosynthesis, based on established principles.

| Target Enzyme Type | Evolution Method | Desired Improvement | Potential Outcome for Deoxysugar Synthesis | Reference Principle |

|---|---|---|---|---|

| Ketoreductase | Error-Prone PCR, DNA Shuffling | Altered Stereoselectivity | Generation of novel deoxysugar epimers by inverting the stereochemistry at C-3 or C-4. | nih.govillinois.edu |

| Glycosyltransferase | Random Mutagenesis, Site-Directed Mutagenesis | Broadened Substrate Specificity | Transfer of engineered deoxysugars to a wider variety of aglycon scaffolds, creating novel glycosylated compounds. | illinois.edunih.gov |

| Methyltransferase | DNA Shuffling | Altered Regioselectivity | Methylation at different hydroxyl groups on the sugar ring, creating structural analogs. | illinois.edu |

| Dehydratase | Error-Prone PCR | Enhanced Catalytic Activity/Stability | Increased production efficiency of key intermediates (e.g., TDP-4-keto-6-deoxy-D-glucose) under industrial fermentation conditions. | nobelprize.orga-star.edu.sg |

Synthetic Methodologies and Derivatization of 2,6 Dideoxy 3 O Methyl Arabino Hexose

Total Chemical Synthesis from Non-Carbohydrate Precursors

Total synthesis, or de novo synthesis, builds the carbohydrate skeleton from achiral starting materials without relying on a pre-existing sugar template. acs.org This approach offers flexibility in accessing both natural and unnatural sugar isomers. A common strategy for de novo synthesis of deoxysugars involves the asymmetric synthesis of furan (B31954) alcohols, followed by rearrangement and further modification. mdpi.com For instance, diastereomers of the target's parent sugar, such as tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose), have been synthesized from the non-carbohydrate precursor 2-acetylfuran. researchgate.net

Stereoselective Approaches to D- and L-Configurations

A critical challenge in total synthesis is the precise control of stereochemistry to obtain the desired enantiomer (D- or L-configuration). Asymmetric catalysis is a powerful tool to achieve this. The Sharpless Asymmetric Epoxidation is a cornerstone reaction in this context, enabling the enantioselective epoxidation of allylic alcohols. mdpi.comuvic.ca This reaction can generate either of two enantiomeric epoxides with high selectivity, depending on the choice of the chiral tartrate ligand ((+)-DET or (-)-DET). mdpi.com This strategy was effectively used in the stereoselective synthesis of D-5-homo-4-selenoribose, where a Sharpless epoxidation was a key step in establishing the initial stereocenter from an achiral precursor. nih.govelsevierpure.comresearchgate.net The resulting chiral epoxide serves as a versatile intermediate, from which the remaining stereocenters of the sugar are subsequently introduced in a controlled manner. elsevierpure.comresearchgate.net

Chiral Pool vs. Asymmetric Synthesis Strategies

Two divergent strategies are available for obtaining enantiomerically pure molecules: asymmetric synthesis and chiral pool synthesis. wikipedia.orgddugu.ac.in

Asymmetric Synthesis: This strategy, as described above, creates chiral molecules from achiral starting materials. mdpi.com It often employs chiral catalysts or reagents to induce the formation of one enantiomer over the other. uvic.ca The key advantage is the ability to synthesize novel structures and both D- and L-enantiomers of a target molecule, often by simply changing the chirality of the catalyst. mdpi.com

Chiral Pool Synthesis: This approach utilizes naturally occurring, abundant, and inexpensive enantiopure compounds, such as common sugars (e.g., glucose, rhamnose), amino acids, or terpenes, as starting materials. wikipedia.orgddugu.ac.in The inherent chirality of the starting material is preserved and transferred through the synthetic sequence to the final target. wikipedia.org This method is highly efficient when the target molecule shares significant structural features with the available chiral precursor. wikipedia.org However, it can be limited by the availability of starting materials with the correct configuration, and complex protecting group manipulations may be required. scripps.edu

The choice between these strategies depends on the target structure and the availability of suitable precursors. For a rare sugar like 2,6-dideoxy-3-O-methyl-arabino-hexose, a total asymmetric synthesis might offer a more flexible route, while a semi-synthesis from a closely related monosaccharide (chiral pool approach) could be more step-economical if a suitable precursor is available.

| Strategy | Principle | Advantages | Disadvantages |

| Asymmetric Synthesis | Creation of stereocenters from achiral precursors using chiral catalysts or auxiliaries. mdpi.comuvic.ca | Access to both D- and L-enantiomers; high flexibility for novel structures. mdpi.com | May require development of specific catalysts; can be more steps overall. |

| Chiral Pool Synthesis | Use of naturally occurring enantiopure compounds (e.g., sugars, amino acids) as starting materials. wikipedia.orgddugu.ac.in | Utilizes pre-existing stereocenters; can be highly efficient and cost-effective. wikipedia.org | Limited by the availability of appropriate starting materials; may require extensive functional group manipulation. scripps.edu |

Semi-Synthesis and Modification from Other Monosaccharides

Semi-synthesis from common monosaccharides is a prevalent strategy that leverages the "chiral pool." This involves the targeted modification of an existing, readily available sugar like D-glucose or L-rhamnose through a sequence of protection, deoxygenation, and functionalization steps. For example, the related sugar 3-amino-2,3-dideoxy-D-arabino-hexose has been successfully synthesized starting from methyl α-D-glucopyranoside. cdnsciencepub.com Similarly, the 2,6-dideoxysugar L-digitoxose can be prepared from L-rhamnose, demonstrating the feasibility of this approach. nih.gov

Regioselective Deoxygenation Protocols

The defining feature of the target molecule is the absence of hydroxyl groups at the C-2 and C-6 positions. Achieving this requires specific and regioselective deoxygenation reactions.

Deoxygenation at C-6: The primary hydroxyl at C-6 is typically removed via a two-step process. First, it is selectively converted into a good leaving group, such as a tosylate or iodide. This is followed by reductive cleavage, often using a strong hydride reagent like lithium aluminum hydride (LiAlH₄). An alternative is the Barton-McCombie deoxygenation, a radical-based method that involves the reduction of a thiocarbonyl derivative. nih.gov

Deoxygenation at C-2: Removing the C-2 hydroxyl group is more challenging. One common pathway involves the creation of a double bond between C-2 and C-3 (a glycal intermediate), followed by stereoselective hydrogenation. Another approach is the reduction of a C-2 ketone. For instance, in the synthesis of 3-amino-2,3-dideoxy-D-arabino-hexose, a nitro-olefin intermediate was formed and then catalytically hydrogenated, which simultaneously removed the unsaturation and established the required arabino configuration at C-3. cdnsciencepub.com Modern, sustainable methods for 2-deoxygenation include light-driven protocols that proceed without catalysts or additives. acs.orgnih.gov

| Position | Method | Description |

| C-6 | Tosylation/Iodination & Reduction | Conversion of the primary alcohol to a tosylate/iodide, followed by reduction with a hydride reagent (e.g., LiAlH₄). |

| C-6 | Barton-McCombie Deoxygenation | A radical-based reduction of a thiocarbonyl derivative (e.g., a xanthate ester). nih.gov |

| C-2 | Glycal Hydrogenation | Formation of a C-2/C-3 double bond followed by catalytic hydrogenation. |

| C-2 | Photochemical Deoxygenation | Light-driven removal of a hydroxyl group, often from a lactone precursor, offering a sustainable alternative. acs.orgnih.gov |

Introduction of the 3-O-Methyl Group

With the deoxygenation steps completed and other hydroxyl groups suitably protected, the final structural feature, the 3-O-methyl ether, can be installed. The most common chemical method is the Williamson ether synthesis . This involves treating the partially protected sugar, which has a free hydroxyl group at C-3, with a strong base such as sodium hydride (NaH) to form an alkoxide. This nucleophilic alkoxide is then reacted with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the methyl ether.

Alternatively, biocatalytic methods using enzymes known as O-methyltransferases offer a highly specific approach. nih.gov These enzymes can transfer a methyl group from a donor like S-adenosyl methionine (SAM) to a specific hydroxyl group on the sugar, often without the need for complex protecting group strategies. nih.gov For example, the enzyme ThnM1 has shown regiospecific methylation activity at the 2'-hydroxyl group of rhamnose moieties in various natural products. nih.gov

Branched-Chain Sugar Synthesis Analogies (e.g., Olivomycose synthesis relevant to deoxygenation/methylation strategies)

The strategies employed in the synthesis of this compound are directly comparable to those used for other complex deoxysugars found in nature. A particularly relevant analogue is Olivomycose , which is 2,6-dideoxy-D-arabino-hexose—the parent sugar of the target compound. uba.ar Olivomycose is a key component of the olivomycin (B1226810) family of antibiotics. nih.govuba.ar Its synthesis, and its incorporation into larger oligosaccharide chains, requires the same key steps: regioselective deoxygenation at C-2 and C-6 and stereocontrolled glycosylation. nih.gov The synthetic routes developed for olivomycin fragments provide a direct blueprint for accessing the 2,6-dideoxy-D-arabino-hexose skeleton. nih.gov

Furthermore, the synthesis of branched-chain sugars, such as the nitro sugar L-kijanose, also presents analogous challenges. researchgate.net These syntheses require careful management of multiple functional groups and stereocenters on a pyranose ring, demanding a robust strategy for selective protection, deoxygenation, and functionalization that is directly applicable to the synthesis of the target linear deoxysugar. researchgate.net

Glycosylation Reactions Involving this compound

The formation of glycosidic bonds with 2,6-dideoxy sugars like this compound is a pivotal yet challenging aspect of carbohydrate synthesis. The absence of a participating group at the C-2 position complicates stereocontrol over the newly formed anomeric center.

Synthesis of α- and β-Linked Glycosides

The synthesis of both α- and β-linked glycosides of 2,6-dideoxy-D-arabino-hexose has been achieved through various methods. acs.org Direct glycosylation strategies often lead to a mixture of anomers, with the α-glycoside frequently being the major product due to the anomeric effect. mdpi.com

Classical methods such as the Koenigs-Knorr reaction, which utilizes glycosyl halides (bromides or chlorides) as donors and silver salts (like silver triflate) as promoters, have been employed. nih.govnih.gov The reaction of 2-deoxyglycosyl bromides with alcohol acceptors can yield glycosides, though stereoselectivity can be highly dependent on the reaction conditions and the nucleophilicity of the acceptor alcohol. nih.gov For instance, less nucleophilic acceptors tend to result in higher stereoselectivity. nih.gov

Thioglycosides are another class of versatile glycosyl donors. Their activation by various promoters, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of triflic acid (TfOH), allows for the formation of glycosidic linkages. nih.gov The stereochemical outcome of these reactions is influenced by factors including the solvent, temperature, and the nature of the protecting groups on both the donor and acceptor.

More recent approaches have focused on catalytic methods to improve efficiency and selectivity. Bis-thiourea catalysts, for example, have been developed for β-selective 2-deoxy- and 2,6-dideoxyglucosylations. chemrxiv.org These reactions often require the use of "disarming" protecting groups, such as esters, on the glycosyl donor to temper its reactivity and prevent the formation of undesired side products through a non-stereospecific S_N1 pathway. chemrxiv.org

| Donor Type | Promoter/Catalyst | Typical Outcome |

| Glycosyl Bromide | Silver Triflate (AgOTf) | Mixture of α/β anomers, selectivity varies mdpi.comnih.gov |

| Thioglycoside | N-Iodosuccinimide (NIS) / TfOH | Dependent on acceptor nucleophilicity nih.gov |

| Glycosyl Chloride | Bis-Thiourea Catalyst | High β-selectivity with disarming groups chemrxiv.orgmdpi.com |

| Glycosyl Phosphate (B84403) | Modified Nickel Catalyst | β-selectivity, requires disarming groups mdpi.com |

Stereocontrol in 2-Deoxyglycoside Formation

Achieving stereocontrol in the synthesis of 2-deoxyglycosides is a formidable challenge primarily because the C-2 position lacks a neighboring group that can participate in the reaction to direct the incoming nucleophile to one face of the oxocarbenium ion intermediate. mdpi.com Consequently, direct glycosylation methods often yield α-glycosides preferentially or result in poor stereoselectivity. mdpi.com

To overcome this, several strategies have been developed:

Indirect Methods: This approach involves installing a temporary directing group at the C-2 position. This group, such as a thioacetyl (SAc) or iodo group, participates in the glycosylation to selectively form a β-linkage (or α, depending on the group). mdpi.commdpi.com Following the glycosylation, the directing group is removed in a subsequent chemical step (e.g., desulfurization or reduction) to reveal the desired 2-deoxy structure. mdpi.com For example, 2-thioacetyl-glycosyl bromides can be used to form β-glycosides exclusively, with the thioacetyl group later removed via desulfurization. mdpi.com

Donor and Protecting Group Effects: The stability of the intermediate oxocarbenium ion plays a crucial role. The use of "disarming" electron-withdrawing protecting groups (e.g., benzoates, trichloroacetates) on the glycosyl donor can decrease the stability of the cation, favoring an S_N2-like reaction pathway that often leads to inversion of configuration at the anomeric center. chemrxiv.orgmdpi.com Conversely, "arming" electron-donating groups (e.g., ethers) stabilize the oxocarbenium ion, promoting an S_N1-like pathway that can lead to anomeric mixtures. mdpi.com

Catalyst-Controlled Selectivity: Modern catalysis offers solutions where the catalyst itself dictates the stereochemical outcome. For instance, certain borinate catalysts can be used with in situ generated 2-deoxyglycosyl chlorides to achieve moderate β-selectivity. mdpi.com Similarly, bis-thiourea hydrogen-bond-donor catalysts are effective in promoting β-selective glycosylations by organizing the transition state through hydrogen bonding. chemrxiv.org

It has been noted that achieving high selectivity is generally more challenging for 2,6-dideoxy sugars compared to 2-deoxy sugars due to the increased reactivity and lower stability of the glycosyl donors. mdpi.com

Oligosaccharide Assembly Utilizing this compound Units

The incorporation of this compound into oligosaccharide chains is essential for synthesizing fragments of biologically active natural products like everninomicin or landomycin A. acs.orgmdpi.com The assembly process involves the sequential coupling of monosaccharide building blocks.

The strategies for oligosaccharide synthesis rely on the principles of selective protection and activation. A monosaccharide unit of this compound is prepared as a glycosyl donor (e.g., a thioglycoside or a glycosyl halide) with its other hydroxyl groups masked by protecting groups. This donor is then reacted with a glycosyl acceptor, which is another sugar unit with a single free hydroxyl group at the desired position for linkage.

For example, the synthesis of the trisaccharide portion of landomycin A involved the use of 2,6-dideoxy sugar donors. mdpi.com Such syntheses require careful planning of the protecting group strategy to allow for regioselective glycosylation and subsequent deprotection for further chain extension. The challenges of stereocontrol discussed previously are magnified in oligosaccharide synthesis, as each new glycosidic bond formation must be precisely controlled. mdpi.comnih.gov

Synthesis of Structural Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is driven by the need to understand structure-activity relationships and to develop new therapeutic agents or biological probes. Modifications are typically explored at the C-1 (anomeric), C-4, and C-5 positions.

Exploration of Modifications at C-1, C-4, and C-5 Positions

Modifications at these positions can significantly alter the biological and physical properties of the sugar.

C-1 Position: The anomeric (C-1) position is the most common site for modification, as this is where glycosidic bonds are formed. Beyond O-glycosides, derivatization at C-1 includes the formation of thioglycosides (C-S bonds) and selenoglycosides (C-Se bonds), which can serve as stable glycosyl donors for complex syntheses or as enzyme inhibitors. Anomeric alkylation can also be performed, where the anomeric carbon acts as a nucleophile in an S_N2-type reaction to form C-glycosides. bris.ac.uk

C-4 Position: The hydroxyl group at C-4 can be a site for further glycosylation, acylation, or alkylation. Syntheses of related dideoxysugars have demonstrated the introduction of different functionalities at this position. For example, a novel synthetic route to L-digitoxose involved the preparation of a derivative with a bulky tert-butyldimethylsilyl (TBDMS) protecting group at the C-4 position. nih.gov In other related structures, the C-4 hydroxyl has been replaced with an amino group to produce analogs like 4-amino-3-O-methyl-2,4,6-trideoxy-alpha-D-ribo-hexopyranose. nih.gov

C-5 Position: The stereochemistry at the C-5 position defines whether the sugar belongs to the D- or L-series. Configurational inversion at C-5 can be a synthetic challenge but is crucial for accessing enantiomeric or epimeric sugar series. rsc.org For example, attempts to synthesize L-nogalose were hampered by difficulties in achieving the desired configurational inversion at C-5 late in the synthetic sequence. rsc.org

Development of C-Glycosides and Other Non-Hydrolyzable Analogs

To overcome the inherent instability of the glycosidic bond towards enzymatic or acidic hydrolysis, non-hydrolyzable analogs have been developed. These analogs are critical tools for studying carbohydrate-processing enzymes and for creating more stable carbohydrate-based drugs.

C-Glycosides: In these analogs, the anomeric oxygen atom is replaced by a methylene (B1212753) (CH₂) group, resulting in a stable carbon-carbon bond between the sugar moiety and the aglycone. rsc.org The synthesis of C-glycosides is a significant area of research. One prominent method involves the generation of glycosyl radicals from precursors like glycosyl halides or xanthates. These radicals then react with suitable carbon-based nucleophiles or electron-deficient alkenes to form the C-C bond. rsc.org This approach is a powerful tool for accessing these stable mimics of natural glycosides. rsc.org

Photochemical and Reductive Deoxygenation Methods

The synthesis of this compound, also known as oleandrose (B1235672), necessitates the selective removal of hydroxyl groups at the C-2 and C-6 positions of a suitable carbohydrate precursor. This is a critical transformation in carbohydrate chemistry, and various methods, including reductive and photochemical deoxygenation, have been developed to achieve this.

Reductive deoxygenation methods are among the most common and reliable strategies for the synthesis of deoxysugars. A cornerstone in this area is the Barton-McCombie reaction. wikipedia.orgnrochemistry.com This radical-mediated deoxygenation process involves the conversion of a hydroxyl group into a thiocarbonyl derivative, typically a xanthate or a thionoester. wikipedia.orgnrochemistry.comorganic-chemistry.org The subsequent reaction with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, most commonly tributyltin hydride (n-Bu3SnH), leads to the reductive cleavage of the C-O bond and its replacement with a C-H bond. wikipedia.orgnrochemistry.com The driving force for this reaction is the formation of a stable tin-sulfur bond. organic-chemistry.org

The general mechanism for the Barton-McCombie deoxygenation proceeds through a radical chain reaction. Initially, the radical initiator generates a tributyltin radical from tributyltin hydride. This radical then abstracts the thiocarbonyl group from the carbohydrate substrate, leaving a carbon-centered radical at the target position. This alkyl radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product and regenerate the tributyltin radical, thus propagating the chain. wikipedia.orgnrochemistry.com

In the context of synthesizing 2,6-dideoxy sugars, the Barton-McCombie reaction can be applied sequentially or simultaneously to remove the hydroxyl groups at the C-2 and C-6 positions. The choice of strategy often depends on the starting material and the desired stereochemical outcome. For instance, in a synthetic route towards L-oleandrose, a precursor with hydroxyl groups at C-2 and C-6 would first be converted to the corresponding bis(xanthate) derivative. Treatment of this intermediate with tributyltin hydride and AIBN would then effect the double deoxygenation.

| Reaction Step | Reagents and Conditions | Function | Reference |

| Xanthate Formation | 1. NaH, CS₂, MeI | Conversion of hydroxyl groups to S-methyl xanthates | nrochemistry.com |

| Reductive Deoxygenation | 2. n-Bu₃SnH, AIBN, Toluene, reflux | Radical-mediated removal of xanthate groups | wikipedia.orgnrochemistry.com |

Table 1: Typical Reagents for Barton-McCombie Deoxygenation

Photochemical deoxygenation methods offer an alternative, often milder, approach to the cleavage of C-O bonds. These reactions are typically initiated by the absorption of light by a photosensitizer or the substrate itself, leading to an electronically excited state that can undergo deoxygenation. beilstein-journals.org One common strategy involves the conversion of the alcohol to a derivative that is more susceptible to photochemical reduction, such as a benzoate (B1203000) ester. Irradiation of these esters in the presence of a photosensitizer and a hydrogen donor can lead to the formation of the deoxygenated product. beilstein-journals.org

Visible light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the deoxygenation of alcohols. beilstein-journals.org In a typical system, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and initiates an electron transfer cascade. The alcohol is often activated as an ester. Upon excitation, the photocatalyst can reduce the ester, leading to the cleavage of the C-O bond and the formation of a radical intermediate. This radical is then quenched by a hydrogen atom donor to give the final deoxygenated product. While specific applications of this method to the synthesis of this compound are not extensively documented in readily available literature, the general applicability to carbohydrate derivatives suggests its potential as a synthetic route. beilstein-journals.org

| Method | Key Features | Typical Components | Reference |

| Barton-McCombie Reaction | Radical chain mechanism, reliable for various substrates. | Thiocarbonyl derivative, n-Bu₃SnH, AIBN | wikipedia.orgnrochemistry.comorganic-chemistry.org |

| Photochemical Deoxygenation | Light-induced reaction, can be milder than reductive methods. | Photosensitizer, hydrogen donor, light source | beilstein-journals.org |

| Visible Light Photoredox Catalysis | Utilizes visible light, often highly selective. | Photocatalyst (e.g., Ir or Ru complex), sacrificial electron donor, light source | beilstein-journals.org |

Table 2: Comparison of Deoxygenation Methodologies

The choice between reductive and photochemical methods depends on several factors, including the specific substrate, the presence of other functional groups, and the desired reaction conditions. The Barton-McCombie reaction is a robust and well-established method, while photochemical approaches represent a developing area with potential for more environmentally benign processes.

Structure Activity Relationships and Molecular Interactions of 2,6 Dideoxy 3 O Methyl Arabino Hexose Containing Glycoconjugates

Impact of 2,6-Dideoxy-3-O-methyl-arabino-hexose on Glycoconjugate Conformation

Computational methods, particularly density functional theory (DFT), have become essential tools for examining the conformational effects of deoxygenation on the pyranose ring. nih.gov These studies investigate the energetic landscape of various mono- and dideoxyhexopyranose derivatives to understand their preferred shapes. nih.gov Deoxysugars possess significant conformational flexibility, which is crucial for their function in modifying glycoconjugates. nih.gov

Research has systematically evaluated the energetic landscapes of deoxysugar derivatives, revealing how the position of deoxygenation affects stability. nih.gov For instance, a comprehensive computational study compared the relative Gibbs free energies of various deoxysugars, providing insight into their conformational preferences in both gas phase and solvated environments. nih.gov

Table 1: Relative Gibbs Free Energies of Deoxyhexopyranose Derivatives

| Deoxysugar Derivative | Position of Deoxygenation | Relative Gibbs Free Energy (kcal/mol) | Notable Finding |

|---|---|---|---|

| 2-Deoxysugar | C-2 | Lower than 3-deoxysugar | - |

| 3-Deoxysugar | C-3 | Higher than C-2 or C-4 deoxygenation | C-3 deoxygenation imparts greater instability. nih.gov |

| 4-Deoxysugar | C-4 | Lower than 3-deoxysugar | - |

This table is generated based on data from a comprehensive computational study investigating the effects of deoxygenation. nih.gov

The removal of hydroxyl groups (deoxygenation) and the addition of a methyl group significantly alter the electronic and steric properties of the sugar ring, thereby influencing its conformation. In an aqueous solution, pyranose sugars typically exist in an equilibrium between the more stable ⁴C₁ chair conformation and the ¹C₄ form, though the equilibrium is generally heavily shifted towards the ⁴C₁ isomer. mdpi.com

Deoxygenation at the C-2 and C-6 positions, as seen in 2,6-dideoxy-hexoses, removes key hydrogen bonding groups. The loss of the C-2 hydroxyl group, in particular, can reduce steric strain and alter the electronic environment, which may affect the stability of the chair conformation. The methylation at the C-3 hydroxyl introduces a bulky, hydrophobic methyl group. This modification prevents the C-3 position from acting as a hydrogen bond donor and can create steric interactions that further influence the puckering of the pyranose ring. mdpi.com While X-ray crystallography shows that substitutions on the pyranose ring may not always significantly affect its conformation in a crystalline state, the structure in solution is more dynamic. mdpi.com In solution, the molecule exists as a rapid exchange of various conformations, and the observed structure is a population-averaged picture. mdpi.com

Role in Receptor Binding and Ligand Specificity

The specific structure of this compound is critical for its recognition by and binding to biological receptors, such as proteins and enzymes.

Molecular recognition is the specific interaction between two or more molecules through noncovalent forces. youtube.com These interactions are fundamental to most biological processes, including the binding of a sugar ligand to a protein receptor, an antigen to an antibody, or DNA to a protein. youtube.com The specificity of this binding is determined by a combination of factors, including shape complementarity and the precise arrangement of interacting chemical groups. Deoxysugars are known to be vital components in many therapeutic agents, where they often dictate receptor binding and improve efficacy. nih.govrsc.org The unique structure of this compound allows it to fit into specific binding pockets, leading to a biological response.

Noncovalent interactions, primarily hydrogen bonds and van der Waals forces, govern the binding of a sugar to its receptor. youtube.com

Hydrogen Bonding: Hydroxyl groups are the primary sites for hydrogen bonding in carbohydrates. In this compound, the absence of hydroxyls at C-2 and C-6 and the methylation at C-3 significantly alters its hydrogen bonding potential compared to a parent hexose (B10828440) like glucose. The remaining hydroxyl group at C-4 is a key interaction point. The crystal structure of a similar compound, methyl 3,6-dideoxy-beta-D-ribohexopyranoside, confirms the importance of hydrogen bonding in forming a stable structure. nih.gov The specific pattern of available hydrogen bond donors and acceptors on the sugar must be complementary to those in the receptor's binding site for effective recognition.

Modulation of Bioactivity by this compound Moiety

The structural modifications—deoxygenation and methylation—contribute to this modulation in several ways:

Increased Lipophilicity: The replacement of polar hydroxyl groups with hydrogen atoms and a methyl group increases the sugar's hydrophobicity. This can enhance the ability of the parent glycoconjugate to cross cell membranes, leading to improved bioavailability and potency.

Altered Receptor Affinity: As detailed in section 5.2, the unique pattern of hydrogen bonding and steric bulk allows the sugar to bind with high specificity and affinity to its target receptor, which is often the basis of its therapeutic effect. nih.gov

Metabolic Stability: The absence of hydroxyl groups can make the sugar, and thus the entire glycoconjugate, more resistant to enzymatic degradation by glycosidases, prolonging its active lifetime in the body.

The study of deoxysugars and their role in glycodiversification is crucial for discovering new therapeutic agents with enhanced efficacy, often achieved by modifying or replacing sugar units in bioactive natural products. rsc.org

Contribution to Potency and Selectivity of Natural Products

The presence of this compound is often essential for the biological potency and selectivity of the natural products in which it is found. nih.gov This sugar is a component of notable compounds such as the macrolide antibiotic oleandomycin (B1677203) and various cardiac glycosides, including oleandrin (B1683999). nih.govphcogrev.com

The modification or removal of the L-oleandrose unit from a natural product often leads to a dramatic decrease or complete loss of biological activity. This highlights the sugar's integral role in the molecule's mechanism of action. For example, the aglycone (the non-sugar part) of many cardiac glycosides is significantly less potent than the fully glycosylated molecule. phcogrev.com

The contribution of L-oleandrose to the potency of various natural products is a subject of ongoing research. The following table summarizes the biological activity of selected natural products containing this sugar moiety.

| Natural Product | Class | Primary Biological Activity | Role of this compound |

| Oleandomycin | Macrolide Antibiotic | Antibacterial | Essential for antibacterial activity. nih.gov |

| Oleandrin | Cardiac Glycoside | Cardiotonic, Cytotoxic | Contributes to potency and selectivity for Na+/K+-ATPase. phcogrev.commdpi.comnih.gov |

| Anvirzel™ | Cardiac Glycoside Extract | Antitumor | Contains oleandrin and other glycosides where the sugar is crucial for activity. mdpi.com |

Structure-Activity Relationship Studies of Derivatives

Structure-activity relationship (SAR) studies involving the modification of the this compound moiety have provided valuable insights into its functional importance. nih.gov These studies typically involve the chemical synthesis of analogs with alterations at specific positions on the sugar ring and subsequent evaluation of their biological activity. nih.govnih.gov

Research has shown that even minor changes to the sugar's structure can have a profound impact on the biological activity of the parent glycoconjugate. For example, demethylation at the C-3 position to give L-olivose, the precursor in the biosynthesis of L-oleandrose, can alter the activity of the resulting compound. nih.gov In one study, the transfer of L-olivose instead of L-oleandrose to an erythronolide B aglycone resulted in a different bioactive compound, demonstrating the importance of the C-3 methyl group. nih.gov

Furthermore, modifications to other positions on the sugar ring, such as the introduction or removal of functional groups, can influence the molecule's interactions with its target. These studies are crucial for the design of new, more potent, and selective therapeutic agents. mdpi.comresearchgate.net By understanding which parts of the sugar are critical for activity, medicinal chemists can design derivatives with improved pharmacological properties. bohrium.comnih.gov

The table below presents a summary of SAR findings from studies on derivatives of this compound containing compounds.

| Modification to this compound | Effect on Biological Activity | Reference Compound |

| Demethylation at C-3 (to L-olivose) | Altered biological activity, formation of a different bioactive product. nih.gov | Oleandomycin |

| Removal of the entire sugar moiety | Significant decrease or loss of biological activity. phcogrev.com | Oleandrin |

| Alteration of stereochemistry | Often leads to a reduction in activity due to less optimal binding. | General finding in glycoside chemistry |

| Introduction of bulky substituents | Can either increase or decrease activity depending on the target and binding pocket. | General SAR principle |

These SAR studies underscore the intricate role of this compound in the biological function of its parent glycoconjugates. The specific structural features of this sugar are finely tuned to provide optimal interactions with their biological targets, thereby contributing significantly to the potency and selectivity of a wide range of natural products.

Advanced Spectroscopic and Analytical Methodologies for 2,6 Dideoxy 3 O Methyl Arabino Hexose and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of carbohydrates in solution. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of connectivity, configuration, and conformation.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the molecule. The ¹H NMR spectrum reveals the chemical shift, integration, and coupling multiplicity of each proton. For the oleandrose (B1235672) moiety within a glycoside, the anomeric proton (H-1) typically appears at a distinct chemical shift (e.g., 4.84-4.91 ppm for β-oleandrose), which helps in its initial identification. researchgate.net The ¹³C NMR spectrum shows the number of unique carbon atoms and their chemical environment, with the anomeric carbon (C-1) also resonating in a characteristic downfield region (e.g., 98.5-99.0 ppm for β-oleandrose). researchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure by establishing correlations between nuclei. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It allows for the tracing of the proton spin system within the sugar ring, starting from an assigned proton like the anomeric H-1.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak appears between all protons belonging to the same sugar ring, which is particularly useful for resolving issues of signal overlap.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹J C-H coupling). sdsu.eduemerypharma.com It is fundamental for assigning the carbon signals based on the already assigned proton signals. Edited-HSQC can further distinguish between CH, CH₂, and CH₃ groups. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J C-H). youtube.comsdsu.edu This technique is invaluable for connecting different structural fragments, such as linking the sugar unit to an aglycone in a glycoside by observing a correlation from the anomeric proton (H-1) to the aglycone carbon atom across the glycosidic bond. It also helps in assigning quaternary carbons. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically <5 Å), regardless of whether they are connected through bonds. emerypharma.com NOESY is critical for determining stereochemistry and conformation, for instance, by observing the spatial relationship between H-1, H-3, and H-5 in a pyranose ring.

The following table presents typical NMR chemical shifts for a β-oleandrose unit within a pregnane (B1235032) glycoside, as determined through these combined techniques.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~4.84-4.91 | ~98.5-99.0 |

| 2 | Data Not Available | ~35-36 |

| 3 | Data Not Available | ~78-79 |

| 4 | Data Not Available | ~75-76 |

| 5 | Data Not Available | ~70-71 |

| 6 (CH₃) | Data Not Available | ~18-19 |

| 3-OCH₃ | Data Not Available | ~57-58 |

Note: The data is based on reported values for β-oleandrose units in pregnane glycosides and may vary slightly depending on the solvent and the specific structure of the aglycone. researchgate.net

The three-dimensional structure of the pyranose ring and the orientation of its substituents are determined through a detailed analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. nih.gov

The magnitude of the vicinal coupling constant (³JHH) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. For a pyranose ring in a chair conformation, large coupling constants (typically 8-10 Hz) are observed for protons in a trans-diaxial relationship, while smaller values (1-4 Hz) are seen for axial-equatorial and equatorial-equatorial relationships. By analyzing the coupling constants around the ring, the preferred chair conformation (e.g., ¹C₄ or ⁴C₁) and the orientation (axial or equatorial) of each substituent can be deduced.

NOE data provide through-space distance information, complementing the through-bond information from coupling constants. researchgate.netnih.gov For a pyranose ring, specific NOE correlations are expected for a given conformation. For example, in a ¹C₄ chair conformation, strong NOEs are typically observed between axial protons on the same face of the ring, such as H-1, H-3, and H-5. mdpi.com The presence or absence of these key NOE cross-peaks in a 2D NOESY spectrum provides powerful evidence for the stereochemical and conformational assignment of 2,6-dideoxy-3-O-methyl-arabino-hexose. epfl.ch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically with an accuracy of less than 5 ppm. nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₇H₁₄O₄), HRMS can confirm its molecular formula by matching the experimentally measured exact mass to the theoretical value (162.0892 g/mol ). This capability is crucial for distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique for structural characterization, particularly for glycosides containing the oleandrose moiety. youtube.comunt.edu In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. youtube.comnih.gov

When analyzing a glycoside of oleandrose, such as oleandrin (B1683999), the precursor ion corresponding to the intact molecule is selected. Upon fragmentation, a characteristic neutral loss of the sugar moiety is often observed. nih.govresearchgate.net The mass of this neutral loss corresponds to the mass of the 2,6-dideoxy-3-O-methyl-hexose residue. For example, in the analysis of oleandrin, a well-documented fragmentation pathway involves the transition from the precursor ion [M+H]⁺ at m/z 577 to a product ion at m/z 373. nih.gov This corresponds to the loss of the oleandrose sugar and an acetyl group. Further fragmentation of the sugar itself can provide additional structural confirmation. This ability to generate specific fragmentation patterns is essential for identifying the sugar component and its linkage within complex natural products. rsc.orgnih.gov

| Technique | Application | Example Observation (for Oleandrin) |

|---|---|---|

| HRMS (e.g., QqTOF) | Elemental Formula Determination | Provides exact mass of the glycoside with >5 ppm accuracy. nih.gov |

| Tandem MS (CID) | Structural Fragmentation | Precursor Ion: [M+H]⁺ at m/z 577. nih.gov |

| Characteristic Product Ion: m/z 373 (Loss of oleandrose and acetyl group). nih.gov |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the isolation, purification, and purity assessment of this compound and its derivatives from complex mixtures, such as plant extracts. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like glycosides. youtube.com For cardiac glycosides such as oleandrin, reversed-phase HPLC using a C18 column is frequently employed. nih.govresearchgate.net The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of an isolated glycoside can be assessed by the presence of a single, sharp peak in the chromatogram. Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful analytical tool that combines separation with mass detection, allowing for the quantification and confirmation of identity simultaneously. nih.govnih.govacs.org

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a high-resolution technique suitable for the analysis of volatile compounds. mdpi.com Since sugars are non-volatile, they must first be chemically modified in a process called derivatization. nih.govresearchgate.net Common derivatization methods include trimethylsilylation or acetylation, which convert the polar hydroxyl groups into less polar, more volatile silyl (B83357) or acetyl ethers. After hydrolysis of a glycoside to release the free sugar, derivatization followed by GC-MS analysis can be used to identify and quantify the this compound component by comparing its retention time and mass spectrum to that of an authentic standard. nih.gov This is a standard method for assessing the purity of the sugar component of a natural product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Sugars

Gas chromatography (GC) is a powerful technique for separating volatile compounds, but carbohydrates like this compound are non-volatile due to their polar hydroxyl groups. Therefore, derivatization is an essential prerequisite to increase volatility for GC-MS analysis. mdpi.comlcms.cz This process involves replacing the active hydrogens on the hydroxyl groups with nonpolar moieties. lcms.cz

A prevalent and robust method for carbohydrate analysis is the preparation of alditol acetate (B1210297) derivatives. mdpi.comresearchgate.net This procedure involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl groups. This approach is advantageous because it yields a single, stable derivative for each aldose, simplifying the resulting chromatogram and enhancing detection sensitivity. taylorfrancis.com

The derivatized sample is then introduced into the GC-MS system. Separation is typically achieved on mid-polarity capillary columns, such as those with a (50% cyanopropyl)-methylpolysiloxane stationary phase (e.g., OV-225 or SP-2330) or a VF-23ms phase, which provide good resolution for partially methylated alditol acetates. researchgate.netnih.gov The retention time of the derivatized this compound is a key identifier, which can be compared against standards. While specific retention data for this exact compound is sparse, relative retention times for analogous methylated and deoxy sugar derivatives on various columns have been extensively documented. nih.gov

Table 1: Illustrative Relative Retention Times of Related Partially Methylated Alditol Acetates on a CP-Sil 43CB Column (Relative to 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol)

| Compound (as Alditol Acetate) | Relative Retention Time (Trel) |

| 2,3,4-tri-O-methyl-fucitol | 0.59 |

| 2,3-di-O-methyl-fucitol | 1.15 |

| 2-O-methyl-fucitol | 1.83 |

| 3-O-methyl-6-deoxytalitol | 1.95 |

| Peracetylated Fucitol | 2.52 |

| Peracetylated Mannitol | 5.56 |

This table is illustrative, based on data for structurally similar compounds found in complex polysaccharides, to demonstrate the separation principles. nih.gov

Following separation by GC, the eluting compounds enter the mass spectrometer. Electron ionization (EI) is commonly used, causing the derivatized molecules to fragment in a predictable manner. The resulting mass spectrum provides a molecular fingerprint. For peracetylated alditols, the molecular ion is often absent or of very low abundance. taylorfrancis.com However, the fragmentation pattern, characterized by the cleavage of the carbon-carbon backbone, is highly informative for identifying the type of monosaccharide (e.g., hexose (B10828440), deoxyhexose) and the positions of methyl ethers. taylorfrancis.com Isomers with the same fragmentation pattern must be distinguished by their unique GC retention times. taylorfrancis.com

High-Performance Liquid Chromatography (HPLC) for Analysis of Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing carbohydrates in complex biological mixtures without the need for derivatization, although derivatization can be employed to enhance detection sensitivity. nih.govchromatographyonline.com Analyzing monosaccharides like this compound from matrices such as bacterial hydrolysates presents challenges due to the presence of numerous structurally similar compounds. nih.gov

Several HPLC modes are utilized for sugar analysis:

Anion-Exchange Chromatography: High-pH anion-exchange chromatography (HPAEC) is a powerful method that separates carbohydrates based on the weak acidity of their hydroxyl groups under highly alkaline conditions (pH > 12). chromatographyonline.com It is often coupled with pulsed amperometric detection (PAD), a sensitive and specific technique for electroactive analytes like carbohydrates. chromatographyonline.comglsciences.com

Ligand-Exchange Chromatography: This technique uses columns packed with a cation-exchange resin loaded with metal ions (e.g., Ca²⁺, Pb²⁺). Separation occurs based on the differential formation of complexes between the sugar's hydroxyl groups and the metal counter-ion. researchgate.net

Hydrophilic Interaction Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., aminopropyl-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile. sigmaaldrich.com Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). chromatographyonline.comsigmaaldrich.com

The most common detector for underivatized sugars is the Refractive Index (RI) detector, which is universal but has limited sensitivity and is incompatible with gradient elution. chromatographyonline.comspectralabsci.com For complex mixtures, more specific detection methods or pre-column derivatization with a UV-active or fluorescent tag (like 1-phenyl-3-methyl-5-pyrazolone, PMP) are often necessary to improve sensitivity and selectivity when coupled with UV or fluorescence detectors or mass spectrometry. nih.govnih.gov

Sample preparation is critical when analyzing complex mixtures to prevent column contamination and interference with the analytes of interest. This may involve deproteination, desalting, or solid-phase extraction (SPE) to remove interfering substances like proteins and lipids. nih.govspectralabsci.com

Table 2: Common HPLC Systems for Monosaccharide Analysis

| HPLC Mode | Stationary Phase Example | Mobile Phase Example | Detector |

| Anion-Exchange | Polymer-based quaternary ammonium (B1175870) functionalized resin | Sodium Hydroxide (NaOH) / Sodium Acetate (NaOAc) gradient | Pulsed Amperometric Detector (PAD) |

| Ligand-Exchange | Sulfonated polystyrene-divinylbenzene resin (Ca²⁺ or Pb²⁺ form) | Deionized Water | Refractive Index (RI) Detector |

| HILIC | Aminopropyl-silica (NH₂) | Acetonitrile/Water gradient | RI, Evaporative Light Scattering Detector (ELSD), MS |

This table summarizes common configurations for the analysis of carbohydrates, including O-methylated and deoxy sugars. chromatographyonline.comresearchgate.netsigmaaldrich.comspectralabsci.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net An infrared spectrum is generated by plotting the percent transmittance or absorbance of infrared radiation versus the wavenumber (cm⁻¹). Specific bonds within a molecule vibrate at characteristic frequencies, absorbing radiation at those wavenumbers. waters.com

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features:

O-H Stretching: A strong and broad absorption band is expected in the region of 3500–3200 cm⁻¹, characteristic of the hydroxyl groups. nih.govwaters.com The broadness is due to intermolecular hydrogen bonding.

C-H Stretching: Absorptions from the methyl (CH₃) and methylene (B1212753) (CH₂) groups appear in the 3000–2850 cm⁻¹ region. waters.com

C-O Stretching (Ethers and Alcohols): A series of strong bands in the "fingerprint region," typically between 1260 cm⁻¹ and 1000 cm⁻¹, corresponds to C-O stretching vibrations. The specific band for the C-O-C ether linkage of the 3-O-methyl group is expected within this range, often around 1100 cm⁻¹. nih.govwaters.com

C-H Bending: Bending vibrations for the methyl and methylene groups appear around 1465 cm⁻¹ and 1375 cm⁻¹. nih.govwaters.com

The presence of the O-methyl group is confirmed by the characteristic C-H stretching just below 3000 cm⁻¹ and the strong C-O-C ether stretch. The dideoxy nature of the molecule results in a higher proportion of C-H to O-H bonds compared to a standard hexose, which influences the relative intensities of the corresponding absorption bands. By comparing the experimental spectrum to reference spectra of related carbohydrates, the identity and purity of the compound can be assessed. spectralabsci.comresearchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500–3200 | O–H Stretch | Alcohol | Strong, Broad |

| 2960–2850 | C–H Stretch | Alkane (CH₃, CH₂) | Medium-Strong |

| 1465–1375 | C–H Bend | Alkane (CH₃, CH₂) | Medium |

| ~1100 | C–O–C Stretch | Ether | Strong |

| 1260–1000 | C–O Stretch | Alcohol | Strong |

This table provides expected absorption ranges based on general spectroscopic principles for the functional groups present in the molecule. nih.govwaters.com

Future Research Directions and Applications in Glycobiology and Medicinal Chemistry

Unexplored Biosynthetic Pathways and Enzymes

The biosynthesis of deoxysugars is a complex enzymatic process, and many of its intricacies remain uncharted territory. nih.gov While the general pathway for many 2,6-dideoxysugars is understood to proceed from a nucleotide-activated sugar like TDP-D-glucose through a series of dehydration, epimerization, and reduction steps, the specific enzymes responsible for every transformation, especially the tailoring steps, are not always known. nih.govresearchgate.net For 2,6-dideoxy-3-O-methyl-arabino-hexose, a significant knowledge gap exists regarding the precise enzymatic machinery responsible for the O-methylation at the C-3 position.

Methylation of sugar residues is a relatively rare modification in nature, and the enzymes that catalyze these reactions, S-adenosylmethionine (SAM)-dependent methyltransferases (MTs), are highly specific. nih.gov While methyltransferases involved in C-methylation (like MtmC in mycarose (B1676882) biosynthesis) or in the methylation of other sugar positions have been characterized, the specific 3-O-methyltransferase for a 2,6-dideoxyhexose precursor remains to be identified and characterized. nih.govnih.gov Future research will likely focus on genome mining of organisms known to produce these glycosylated natural products to identify putative methyltransferase genes within the biosynthetic gene clusters (BGCs). Subsequent heterologous expression and in vitro characterization of these enzymes are necessary to confirm their function and substrate specificity. Understanding the mechanism and structure of these novel methyltransferases could reveal unique catalytic strategies and provide new tools for biocatalysis.

Furthermore, the precise sequence of events—when the methylation occurs relative to deoxygenation and epimerization steps—is a key unanswered question. Elucidating the complete, ordered pathway is crucial for future metabolic engineering efforts. nih.gov

Table 1: Key Enzyme Classes in Deoxysugar Biosynthesis and Areas for Future Exploration

| Enzyme Class | General Function in Deoxysugar Biosynthesis | Unexplored Aspects Relevant to this compound |

| Glycosyl-1-phosphate nucleotidylyltransferase | Activates the sugar by attaching a nucleotide diphosphate (B83284) (e.g., TDP). acs.org | Substrate flexibility for unnatural glucose analogs. |

| NDP-sugar-4,6-dehydratase | Catalyzes the initial deoxygenation at C-6, forming a 4-keto-6-deoxy intermediate. acs.org | Regulation and interaction with subsequent pathway enzymes. |

| NDP-sugar-2,3-dehydratase | Catalyzes deoxygenation at C-2. nih.gov | Mechanism and stereochemical outcome in different sugar scaffolds. |

| NDP-sugar-ketoreductase | Reduces keto groups at C-3 and/or C-4 with specific stereochemistry. researchgate.netnih.gov | Identification of reductases that produce the specific arabino stereochemistry. |

| NDP-sugar Epimerase/Isomerase | Alters the stereochemistry at various carbon centers (e.g., C-3, C-5). acs.org | Discovery of epimerases that can act on methylated or other modified substrates. |

| O-Methyltransferase (MT) | Transfers a methyl group from a donor (usually SAM) to a hydroxyl group. nih.gov | High-priority area: Identification and characterization of the specific 3-O-methyltransferase. Understanding its substrate scope and timing within the pathway. |

Design and Synthesis of Novel Glycomimetics and Analogs

Glycomimetics—compounds that mimic the structure of carbohydrates—and novel sugar analogs are powerful tools for probing biological processes and developing new drugs. rsc.org The synthesis of analogs of this compound is a promising avenue for creating therapeutic agents with improved efficacy, stability, or altered biological targets. rsc.org Future research will heavily rely on chemoenzymatic and combinatorial biosynthesis approaches to generate these novel molecules.

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high regio- and stereoselectivity of enzymes. rsc.orgnih.gov This strategy can be used to create unnatural sugar precursors that can then be incorporated into larger molecules by glycosyltransferases. rsc.org For instance, engineered enzymes, such as oxidases or isomerases, could be used to generate novel deoxysugar scaffolds from abundant starting materials, which can then be chemically methylated and activated for subsequent glycosylation steps. rsc.orgunl.pt

Combinatorial biosynthesis offers another powerful route. By expressing deoxysugar biosynthetic genes in heterologous hosts, often in the form of "sugar cassette plasmids," researchers can produce a variety of sugar structures. nih.govnih.gov A key strategy involves harnessing the substrate promiscuity of certain enzymes, particularly glycosyltransferases (GTs). For example, the GT ElmGT from the elloramycin (B1244480) pathway has shown remarkable flexibility, accepting a wide range of TDP-deoxysugars to glycosylate different aglycones. acs.orgacs.org Future work could involve engineering the biosynthetic pathway for this compound and feeding this "unnatural" sugar to a host organism containing a promiscuous GT and a novel aglycone, thereby generating entirely new glycoconjugates.

Table 2: Strategies for the Design and Synthesis of Novel Glycomimetics

| Strategy | Description | Future Research Focus |

| Chemoenzymatic Synthesis | A hybrid approach using both chemical reactions and enzymatic transformations to build complex carbohydrates and their analogs. rsc.orgresearchgate.net | Developing engineered enzymes with novel specificities; optimizing one-pot multi-enzyme cascade reactions for efficiency. rsc.org |

| Combinatorial Biosynthesis | Mixing and matching genes from different biosynthetic pathways to create "unnatural" natural products. researchgate.netnih.gov | Discovering and engineering promiscuous glycosyltransferases; creating stable host strains for efficient production. nih.gov |

| Metabolic Engineering | Modifying an organism's metabolic pathways to produce a desired compound, such as an unnatural sugar nucleotide. mdpi.com | Designing and implementing novel synthetic pathways in microbial cell factories. mdpi.comyoutube.com |

| Glycorandomization | Attaching a library of diverse sugars to a specific aglycone to screen for improved biological activity. | Expanding the library of available deoxysugar donors, including methylated and other modified variants. |

Development of Advanced Analytical Tools for Trace Analysis in Biological Samples

The study of rare sugars like this compound in biological systems is often hampered by their low abundance and the complexity of the biological matrix. Therefore, the development of highly sensitive and specific analytical methods is critical.